Welcome to the BenchChem Online Store!
molecular formula C8H10ClN B094057 (R)-1-(3-chlorophenyl)ethanamine CAS No. 17061-53-9

(R)-1-(3-chlorophenyl)ethanamine

Cat. No. B094057
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08604021B2

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(O)=O.C([NH2:16])=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:16])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
3.72 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
After removal of benzene
CUSTOM
Type
CUSTOM
Details
by rotary evaporation the crude mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions in 3M HCl for 30 h
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was added to ether
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated
CUSTOM
Type
CUSTOM
Details
to collect the title compound (3.93 g, 33%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08604021B2

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(O)=O.C([NH2:16])=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:16])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
3.72 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
After removal of benzene
CUSTOM
Type
CUSTOM
Details
by rotary evaporation the crude mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions in 3M HCl for 30 h
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was added to ether
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated
CUSTOM
Type
CUSTOM
Details
to collect the title compound (3.93 g, 33%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08604021B2

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(O)=O.C([NH2:16])=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([NH2:16])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
3.72 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
CUSTOM
Type
CUSTOM
Details
After removal of benzene
CUSTOM
Type
CUSTOM
Details
by rotary evaporation the crude mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated under reflux conditions in 3M HCl for 30 h
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was added to ether
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated
CUSTOM
Type
CUSTOM
Details
to collect the title compound (3.93 g, 33%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.